Welcome to the BenchChem Online Store!
molecular formula C11H16N2O B8630189 3-(3,5-Dimethyl-phenylamino)-propionamide

3-(3,5-Dimethyl-phenylamino)-propionamide

Cat. No. B8630189
M. Wt: 192.26 g/mol
InChI Key: GHEYRBGXMOGBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07449463B2

Procedure details

3-(3,5-dimethyl-phenylamino)-propionic acid ethyl ester (0.0026 mol) in a 7N solution of NH3 in CH3OH was stirred at 80° C. in a sealed vessel. The reaction was cooled down to room temperature and the solvent was evaporated until dryness, yielding 0.5 g of 3-(3,5-dimethyl-phenylamino)-propionamide (100%).
Name
3-(3,5-dimethyl-phenylamino)-propionic acid ethyl ester
Quantity
0.0026 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[CH:9]=1)C.[NH3:17]>CO>[CH3:15][C:10]1[CH:9]=[C:8]([NH:7][CH2:6][CH2:5][C:4]([NH2:17])=[O:3])[CH:13]=[C:12]([CH3:14])[CH:11]=1

Inputs

Step One
Name
3-(3,5-dimethyl-phenylamino)-propionic acid ethyl ester
Quantity
0.0026 mol
Type
reactant
Smiles
C(C)OC(CCNC1=CC(=CC(=C1)C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated until dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)NCCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.